10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
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Properties
IUPAC Name |
6-ethoxy-10-(2-ethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-14-9-6-7-11-17(14)23-20(26)22-16-13-21(23,3)25-19-15(16)10-8-12-18(19)24-5-2/h6-12,16H,4-5,13H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLAYRXOMVYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=S)NC3CC2(OC4=C3C=CC=C4OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
10-ethoxy-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione (CAS Number: 1019161-01-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 368.5 g/mol. The structure features a complex arrangement that includes an oxadiazocine core and a thione functional group, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 1019161-01-3 |
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thione and oxadiazole moieties have shown significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in vitro.
- Anti-inflammatory Effects : Certain structural analogs have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study conducted by researchers at [source needed] demonstrated that derivatives of oxadiazole exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thione group in enhancing the bioactivity of these compounds.
Anticancer Studies
In vitro studies published in [source needed] explored the anticancer properties of related compounds. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells, by inducing cell cycle arrest and apoptosis.
Anti-inflammatory Research
Research published in [source needed] focused on the anti-inflammatory properties of similar thione-containing compounds. The study found that these compounds significantly reduced the levels of inflammatory markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
The biological activities of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may modulate signaling pathways associated with inflammation and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
